1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by a piperidine ring substituted with a pentan-3-yl group and a carboxylic acid functional group. It is primarily classified as an organic compound and is considered a small molecule in pharmaceutical contexts. The hydrochloride salt form indicates that it is often used in medicinal chemistry, particularly in drug development and synthesis.
The specific source of 1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride is not extensively documented in public databases, but it can be synthesized through various organic chemistry methods. Its structural characteristics and potential applications make it of interest in both academic and pharmaceutical research.
This compound falls under several classifications:
The synthesis of 1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride can be achieved through several methods, including:
The synthesis typically requires controlling reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure.
The molecular structure of 1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride features:
The molecular formula can be represented as for the base form, and upon forming the hydrochloride salt, it includes an additional chloride ion.
1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride may participate in various chemical reactions typical for piperidine derivatives:
Reaction conditions such as temperature, catalysts, and solvents play crucial roles in directing these reactions toward desired products.
The mechanism of action for compounds like 1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride is not explicitly documented but can be inferred based on its structural features. Piperidine derivatives often interact with neurotransmitter systems, potentially affecting serotonin or dopamine receptors, which could lead to various pharmacological effects.
Research into similar compounds suggests that their mechanisms often involve modulation of receptor activity or inhibition of enzymes related to neurotransmitter metabolism.
1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride has potential applications in:
Piperidine-4-carboxylic acid derivatives serve as critical precursors for the target compound, with two predominant synthetic strategies demonstrating high efficiency. The hydantoin cyclization method provides a robust pathway starting from 4-piperidone monohydrate hydrochloride. This approach involves a one-pot Bucherer-Bergs reaction with ammonium carbonate and potassium cyanide in aqueous methanol, yielding piperidine-4-spiro-5'-hydantoin as a crystalline intermediate (77-79% yield) [6]. Subsequent exhaustive Boc-protection using di-tert-butyl dicarbonate and DMAP catalyst in 1,2-dimethoxyethane delivers the tris-Boc hydantoin (83-90% yield). Critical hydrolysis under basic conditions (2M KOH/THF) followed by careful pH adjustment liberates the pivotal 4-amino-1-Boc-piperidine-4-carboxylic acid building block in 64-68% yield after crystallization [6].
Alternatively, transition-metal catalyzed pyridine hydrogenation offers direct access to functionalized piperidine cores. Heterogeneous cobalt catalysts on titanium nanoparticles enable aqueous-phase hydrogenation of pyridine derivatives without acidic additives, while palladium catalysts exhibit superior tolerance toward fluorinated substrates and moisture [4]. For 1,3-disubstituted systems, ruthenium catalysts achieve cis-diastereoselectivity (>20:1 dr) under optimized hydrogen pressure. Nickel silicide catalysts have recently emerged as cost-effective alternatives with recyclability exceeding five cycles without significant activity loss [4]. These methods enable late-stage introduction of the pentan-3-yl moiety through N-alkylation strategies.
Table 1: Comparative Analysis of Piperidine-4-Carboxylate Synthesis Methods
Method | Key Step | Yield Range | Key Advantages | Limitations |
---|---|---|---|---|
Hydantoin Cyclization | Bucherer-Bergs Reaction | 64-79% | Chirality transfer capability | Cyanide handling requirements |
Pyridine Hydrogenation | Heterogeneous Catalysis | 70-92% | Functional group tolerance | High-pressure equipment needed |
Curtius Rearrangement | Isocyanate Formation | 55-68% | Avoids acidic conditions | Azide safety concerns |
The introduction of the chiral pentan-3-yl group necessitates precision in both stereocontrol and reaction engineering. Asymmetric N-alkylation employs chiral phase-transfer catalysts (e.g., Cinchona-derived quaternary ammonium salts) during the Mitsunobu reaction between piperidine nitrogen and pentan-3-ol, achieving enantiomeric ratios up to 92:8 [7]. Alternatively, reductive amination of 3-pentanone with piperidine-4-carboxylates using sodium triacetoxyborohydride in dichloroethane provides moderate diastereoselectivity (3:1 dr) that improves significantly when employing L-proline-derived organocatalysts [4].
Carboxyl group manipulation enables scaffold diversification prior to N-alkylation. Tert-butyloxycarbonyl (Boc) protection of the piperidine nitrogen—using Boc₂O in DMF with DMAP catalysis—prevents quaternization during subsequent reactions [6] [8]. Esterification of the carboxylic acid (e.g., ethyl ester formation via SOCl₂/EtOH) enhances solubility for chromatographic purification of intermediates. Following N-alkylation, ester hydrolysis under basic conditions (LiOH/THF/H₂O) regenerates the carboxylic acid functionality without racemization [4].
Table 2: Functionalization Approaches for Piperidine-4-Carboxylates
Reaction Type | Reagents/Conditions | Target Group | Yield | Application |
---|---|---|---|---|
N-Alkylation | 3-Pentanone, NaBH(OAc)₃, DCE, 20°C | 1-(Pentan-3-yl) | 65-78% | Chiral center introduction |
Carboxyl Protection | SOCl₂, EtOH, reflux | Ethyl ester | 85-93% | Solubility enhancement |
N-Boc Protection | Boc₂O, DMAP, DMF, 0°C to RT | N-Boc-piperidine | 88-95% | Nitrogen protection |
Ester Hydrolysis | LiOH, THF/H₂O (3:1), 50°C | Free carboxylic acid | 90-96% | Final deprotection |
The hydrochloride salt formation represents the critical final purification and stabilization step. Solvent optimization directly impacts crystal morphology and stoichiometry. Co-solvent systems (IPA/ethyl acetate 4:1) facilitate rapid proton transfer when treating the free base with 2.2 equivalents of HCl (2M in diethyl ether) [4]. This system prevents oiling-out phenomena common in pure alcoholic solvents. Temperature-programmed cooling (60°C → -20°C at 5°C/hour) yields prismatic crystals with superior flow properties compared to rapid quenching approaches [1].
Crystallization dynamics reveal that the hydrochloride salt exists as a monohydrate when crystallized from aqueous ethanol (≥10% H₂O), while anhydrous forms predominate in aprotic systems. Polymorph screening identifies Form I (needles) and Form II (prisms), with the latter exhibiting superior stability under accelerated storage conditions (40°C/75% RH) [4]. Powder X-ray diffraction confirms the preferred formation of thermodynamically stable Form II at supersaturation ratios between 1.8-2.2. Final products meet stringent pharma specifications (<0.1% residual solvents, 99.5% chemical purity) after recrystallization from acetonitrile/MTBE mixtures [1].
Table 3: Hydrochloride Salt Crystallization Optimization
Solvent System | HCl Source | Crystal Form | Residual Solvent (ppm) | Stability (40°C/75% RH) |
---|---|---|---|---|
Ethanol/Water (9:1) | 2M HCl in ether | Monohydrate | <500 | >12 months |
IPA/Ethyl Acetate (4:1) | HCl gas | Anhydrous Form II | <100 | >24 months |
Acetonitrile/MTBE (1:3) | Conc. HCl (aq) | Anhydrous Form I | <300 | >18 months |
The chiral center at the pentan-3-yl group necessitates advanced resolution strategies due to significant pharmacological differences between enantiomers. Diastereomeric salt crystallization using O,O-di-p-toluoyl-D-tartaric acid (DTTA) in ethyl acetate achieves 98.5% de after three recrystallizations, though with substantial yield sacrifice (maximum 32% recovery) [7]. Preparative chiral chromatography (Chiralpak® IC column, heptane/ethanol/DEA 85:15:0.1) provides higher throughput separation (>95% ee) at preparative scale (5g/batch), albeit with significant solvent consumption (2L/g) [7].
Catalytic asymmetric synthesis offers superior atom economy. Iridium-catalyzed hydrogenation employing Josiphos®-type ligands achieves 97% ee for the R-enantiomer at 50 bar H₂ pressure in methanol [4]. Alternatively, enzymatic resolution using immobilized Candida antarctica lipase B selectively hydrolyzes the (S)-ethyl ester derivative (E=42), enabling kinetic resolution with 99% ee at 48% conversion. The unreacted (R)-ester is then hydrolyzed under mild alkaline conditions to deliver both enantiomers in high optical purity [7].
Table 4: Enantiomeric Resolution Performance Comparison
Method | Resolution Agent | ee (%) | Yield | Scale Feasibility |
---|---|---|---|---|
Diastereomeric Salt Formation | O,O-Di-p-toluoyl-D-tartaric acid | 98.5 | 28-32% | Multi-kilogram |
Preparative Chiral HPLC | Chiralpak® IC (20μm) | 99.2 | 40% | <100g/batch |
Iridium-Catalyzed Hydrogenation | Ir-Josiphos® complex | 97.0 | 89% | Industrial scale |
Enzymatic Resolution | Lipase B (CAL-B immobilized) | 99.0 | 48% | Pilot plant scale |
Comprehensive Compound Data Table
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1